(2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its thiazolidinone core and two dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and their derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazolidinone derivatives can exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Thiazolidinone derivatives are known for their pharmacological properties, including anti-inflammatory and antidiabetic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two dimethoxyphenyl groups and the thiazolidinone core
Biological Activity
The compound (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound's structure features a thiazolidin-4-one core with two methoxy-substituted benzylidene groups. This structural arrangement is crucial for its biological activity. The presence of methoxy groups enhances solubility and bioavailability, which are important for pharmacological effectiveness.
Antibacterial Activity
Thiazolidin-4-one derivatives have shown significant antibacterial properties against various pathogens. For instance:
- Activity against Gram-negative and Gram-positive bacteria : Studies indicate that thiazolidin-4-one compounds exhibit potent antibacterial effects. In particular, derivatives with electron-withdrawing substituents on the aromatic ring demonstrate enhanced inhibition against Escherichia coli and Staphylococcus aureus. For example, a related compound showed an inhibition rate of 88.46% against E. coli .
Compound | Target Bacteria | Inhibition Rate (%) |
---|---|---|
2e | E. coli | 88.46 |
2d | S. aureus | 91.66 |
Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. These compounds have demonstrated cytotoxic effects on various cancer cell lines:
- Cytotoxicity : A study reported that certain thiazolidin-4-one derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly enhance anticancer activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
9 | HT29 | 1.61 |
10 | H460 | 1.98 |
Antioxidant Activity
Antioxidant properties are also notable in thiazolidin-4-one derivatives. The ability to scavenge free radicals contributes to their therapeutic potential:
- Antioxidant assays : Various thiazolidin-4-one compounds have been evaluated using assays like ABTS and DPPH, showing significant radical scavenging activity .
Case Studies
Several studies have explored the biological activities of thiazolidin-4-one derivatives:
- Antibacterial Study : A recent investigation synthesized multiple thiazolidin-4-one derivatives and tested their antibacterial efficacy against Pseudomonas aeruginosa. Compounds with halogen substitutions showed over 50% reduction in biofilm formation .
- Anticancer Evaluation : Another study assessed the cytotoxicity of a series of thiazolidin-4-one derivatives against different cancer cell lines, revealing that modifications at the 5-position of the thiazolidine ring significantly influenced their anticancer activities .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins associated with cancer progression, highlighting their potential as multi-target inhibitors .
Properties
Molecular Formula |
C21H21N3O5S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2Z,5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21N3O5S/c1-26-15-7-5-13(9-17(15)28-3)11-19-20(25)23-21(30-19)24-22-12-14-6-8-16(27-2)18(10-14)29-4/h5-12H,1-4H3,(H,23,24,25)/b19-11-,22-12+ |
InChI Key |
BJZJDHDNEJVWBQ-TZRLVWCCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N/C(=N/N=C/C3=CC(=C(C=C3)OC)OC)/S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC(=C(C=C3)OC)OC)S2)OC |
Origin of Product |
United States |
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